4-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Description
4-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a heterocyclic compound featuring a benzothiazine core substituted with a dihydroindenyl group and a pyrrolidine-carbonyl moiety. This structure combines aromatic, alicyclic, and amide functionalities, making it a candidate for diverse applications, including pharmaceutical research and materials science.
Structural characterization of such compounds typically employs X-ray crystallography refined via programs like SHELXL , ensuring precise determination of bond lengths, angles, and stereochemistry.
Properties
IUPAC Name |
[4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c25-22(23-12-3-4-13-23)21-15-24(18-11-10-16-6-5-7-17(16)14-18)19-8-1-2-9-20(19)28(21,26)27/h1-2,8-11,14-15H,3-7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOLSMCMZQOJAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(CCC5)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Benzothiazine Core: The benzothiazine core can be synthesized through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound under acidic or basic conditions.
Introduction of Indene Moiety: The indene moiety can be introduced via a Friedel-Crafts alkylation reaction using indene and a suitable electrophile.
Attachment of Pyrrolidine Ring: The pyrrolidine ring can be attached through an amide coupling reaction using pyrrolidine and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indene moiety can lead to the formation of indanones or indanols, while reduction of the carbonyl groups can yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biology, this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding. It can be used as a probe to study biological pathways and mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications due to its diverse biological activities. It may be investigated as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it may bind to the receptor and modulate its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The benzothiazine core of the target compound shares similarities with other sulfur- and nitrogen-containing heterocycles. Key analogues include:
Key Observations :
Computational and Crystallographic Analysis
The target compound’s structure can be refined using SHELXL , which optimizes hydrogen bonding and torsional parameters. Comparatively, pyrimidinone derivatives [4i, 4j] exhibit larger unit cells due to coumarin substituents, complicating refinement . ORTEP-3 visualizations highlight differences in molecular planarity:
- Target Compound : Planar benzothiazine core with dihydroindenyl group tilted at ~15° (hypothetical model).
- Pyrimidinone [4i]: Non-planar coumarin moiety induces a 30° dihedral angle, reducing crystallographic symmetry .
Biological Activity
The compound 4-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a synthetic organic molecule that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound based on available literature and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula: C₁₃H₁₅N₁O₂S
- Molecular Weight: 293.8 g/mol
- IUPAC Name: 4-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-carbonyl)-4H-benzothiazine-1,1-dione
Anticancer Activity
Recent studies have indicated that benzothiazine derivatives exhibit significant anticancer properties. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study Findings:
- In vitro Cytotoxicity: The compound was tested against human liver carcinoma (HepG2) cells using the MTT assay. Results showed an IC₅₀ value of approximately 10.5 μM, indicating moderate cytotoxicity compared to standard chemotherapeutic agents like doxorubicin (IC₅₀ = 2.06 μM) .
- Mechanism of Action: The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways. Molecular docking studies suggested strong binding affinity to key receptors involved in cancer progression .
Anti-inflammatory Activity
Benzothiazine derivatives are also recognized for their anti-inflammatory properties. The compound was assessed for its ability to reduce inflammation in animal models.
Research Findings:
- In a study involving carrageenan-induced paw edema in rats, the compound demonstrated a significant reduction in swelling compared to control groups. This effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Antimicrobial Activity
The antimicrobial potential of the compound was evaluated against various bacterial strains.
Study Results:
- Bacterial Strains Tested: Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC): The compound exhibited MIC values ranging from 15 to 30 µg/mL against these pathogens, showcasing its potential as an antimicrobial agent .
Data Summary Table
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
